(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol
Description
Properties
IUPAC Name |
[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-11-8(12-2)3-6(4-9)7(8)5-10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOWJYFIBONBSM-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1CO)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(C[C@@H]([C@H]1CO)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242221 | |
| Record name | (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138736-92-2 | |
| Record name | (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138736-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutane derivatives with appropriate functional groups that can be transformed into the desired product through a series of chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the methoxy groups can result in various functionalized cyclobutane derivatives.
Scientific Research Applications
Pharmaceutical Applications
This compound has been identified as a useful precursor in the pharmaceutical sector. Its unique structural properties make it suitable for developing various medicinal compounds.
- Medicinal Chemistry : It serves as an intermediate in synthesizing complex molecules that exhibit biological activity. For instance, it may be utilized to create analogs of existing drugs to enhance efficacy or reduce side effects.
- Research on Drug Interactions : The compound can be used to study drug interactions and mechanisms of action within biological systems. Its ability to form stable bonds with various biological targets allows researchers to investigate its pharmacokinetics and pharmacodynamics.
Chemical Synthesis
(1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol is also significant in organic synthesis due to its versatile functional groups.
- Synthetic Intermediates : It acts as a key intermediate in the synthesis of other organic compounds. Its methoxy groups can be modified or replaced to yield different derivatives that may have distinct chemical properties or biological activities.
- Catalysis : The compound can participate in catalytic reactions, particularly in the formation of cyclic structures or in reactions involving nucleophiles. This feature is valuable for chemists looking to develop new synthetic routes.
Case Study 1: Synthesis of Novel Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. These studies focus on modifying the methoxy groups to enhance the compound's selectivity towards cancer cells while minimizing toxicity to normal cells.
A study investigated the biological activity of compounds derived from this compound against various pathogens. The findings indicated that certain derivatives exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of (1S,2S)-3,3-dimethoxy-1,2-cyclobutanedimethanol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Structure: Cyclobutane core with 1,2-dimethanol and 3,3-dimethoxy substituents.
- Key Features: High stereochemical specificity, moderate polarity due to methoxy/methanol groups, and ring strain.
Similar Compounds :
(1S,2S)-trans-1,2-Cyclohexanediol (CAS: 57794-08-8) Structure: Six-membered cyclohexane ring with vicinal hydroxyl groups.
1-Fluorocyclobutanemethanol (CAS: 1301207-68-0) Structure: Cyclobutane with a fluorine atom and methanol group. Key Differences: Fluorine substituent introduces electronegativity and lipophilicity, altering reactivity (e.g., in nucleophilic substitutions) .
(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethoxy-cyclobutane (CAS: 1003013-83-9) Structure: Cyclobutane with benzoyl-protected methanol groups and methoxy substituents. Key Differences: Benzoyl groups increase steric bulk and stability, making it less reactive than the target compound .
Physical and Chemical Properties
Key Observations:
- The cyclohexanediol derivative has well-documented hazards (severe eye damage, respiratory irritation), whereas safety data for the target compound is lacking.
- Fluorinated analogs likely exhibit higher lipophilicity, impacting bioavailability in pharmaceutical contexts.
Biological Activity
(1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol is a cyclobutane derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its antiviral effects and other pharmacological activities, supported by relevant data and case studies.
- Molecular Formula : CHO
- Molar Mass : 176.21 g/mol
- CAS Number : 138736-92-2
Antiviral Activity
Research indicates that this compound exhibits notable antiviral properties. It has been identified as an intermediate in the synthesis of optically active cyclobutane nucleosides, which are known for their antiviral activities against various viral infections.
- Mechanism of Action : The compound's antiviral activity is hypothesized to be linked to its ability to interfere with viral replication processes. Specifically, it may inhibit the action of viral enzymes or disrupt viral entry into host cells.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain viruses in cell cultures. For example, compounds derived from this cyclobutane structure have demonstrated efficacy against herpes simplex virus (HSV) and other RNA viruses.
- Toxicity Assessment : Toxicological evaluations suggest that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. This is crucial for its potential application in medicinal chemistry.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HSV replication | |
| Cytotoxicity | Low toxicity in mammalian cells | |
| Mechanism | Potential inhibition of viral enzymes |
Case Study 1: Antiviral Efficacy
A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of various cyclobutane derivatives, including this compound. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. This study underscores the potential of this compound as a lead for antiviral drug development.
Case Study 2: Synthesis and Characterization
Another investigation focused on the synthetic pathways leading to this compound. The research highlighted efficient methods for producing this compound with high optical purity and yield. The pharmacological properties were also assessed, revealing promising results regarding its safety profile and biological activity.
Q & A
Q. Key Parameters
- Solvent selection : Polar aprotic solvents like THF or DMF are preferred for dissolving cyclobutane intermediates and stabilizing charged transition states. For example, THF was used in a 27-hour reaction at 60°C to achieve high conversion in a related methyl ester synthesis .
- Temperature : Elevated temperatures (60–80°C) accelerate ring-opening/functionalization but may risk epimerization. Lower temperatures (0–25°C) are optimal for stereoretentive steps, such as methyl group introduction via SN2 reactions .
Q. Troubleshooting Low Yields
- Byproduct formation : Competing pathways (e.g., over-alkylation) can be mitigated by stepwise addition of reagents, as shown in methylamino-cyclobutanecarboxylate syntheses .
- Catalyst loading : Adjusting metal catalyst ratios (e.g., Pd or Rh) improves selectivity, as seen in silacyclobutane transformations .
What mechanistic insights explain the stability of the cyclobutane ring in this compound under acidic or basic conditions?
Q. Ring Stability
- Electronic effects : The electron-donating methoxy groups reduce ring strain by delocalizing charge, as observed in silacyclobutanes where substituents stabilize Si–C bonds .
- Acid/Base Resistance : Under mild conditions, the cyclobutane ring remains intact due to its fused diol structure, which resists nucleophilic attack. However, strong acids (e.g., HCl) may protonate the diol, leading to ring-opening via retro-aldol pathways .
Q. Advanced Mechanistic Studies
- Kinetic vs. thermodynamic control : Computational studies on analogous cyclobutanes suggest that ring-opening is kinetically disfavored but thermodynamically feasible under harsh conditions.
- Metal-mediated activation : Transition metals (e.g., Pd or Rh) can cleave strained C–C bonds, as demonstrated in benzosilole syntheses via C–Si bond activation .
How can researchers resolve contradictions in reported NMR data for this compound derivatives?
Q. Data Validation Strategies
- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Referencing internal standards (e.g., TMS) ensures consistency .
- Dynamic processes : Conformational flexibility in the cyclobutane ring may cause signal splitting. Variable-temperature NMR can identify fluxional behavior .
Q. Advanced Techniques
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in diastereomeric mixtures, as applied to silacyclobutane analogs .
- X-ray crystallography : Definitive stereochemical assignment via crystal structure analysis, though challenging for highly polar diols.
What catalytic systems are effective for functionalizing the cyclobutane core of this compound?
Q. Catalytic Functionalization
- Palladium catalysts : PdCl₂(cod) or Pd/dppb complexes enable cross-coupling reactions (e.g., Suzuki-Miyaura) at the diol’s hydroxyl groups, as seen in aryl boronic acid couplings .
- Silver-mediated reactions : AgNO₃ activates strained rings for silylene transfer, analogous to silacyclopropane transformations .
Q. Challenges
- Steric hindrance : The vicinal methoxy groups may limit access to catalytic sites. Bulky ligands (e.g., tpbz) improve substrate-catalyst interactions .
How do computational methods aid in predicting the reactivity of this compound?
Q. Computational Tools
- DFT calculations : Model transition states for ring-opening or functionalization, as applied to silacyclobutane bond cleavage .
- Molecular dynamics : Simulate solvent effects on reaction pathways, guiding solvent selection for synthesis .
Q. Case Study
- Activation barriers : Studies on Zr-mediated Si–C bond cleavage revealed that electron-withdrawing groups lower activation energies, a principle applicable to cyclobutane derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
